
2-(3-cyanophenyl)acetic Acid
Overview
Description
2-(3-cyanophenyl)acetic Acid is an organic compound with the molecular formula C9H7NO2. It is characterized by the presence of a cyano group (-CN) attached to the third position of the phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors
Biochemical Pathways
It is known that similar compounds can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(3-cyanophenyl)acetic Acid may also influence multiple biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Given the potential wide range of biological activities of similar compounds , it is likely that the compound’s action results in a variety of molecular and cellular effects.
Action Environment
It is known that the compound should be stored in a dry room temperature environment
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high gastrointestinal absorption and is permeant to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism
Molecular Mechanism
It is known that the compound can bind to certain enzymes, such as CYP1A2
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(3-cyanophenyl)acetic Acid can be synthesized through several methods. One common approach involves the reaction of 3-cyanobenzyl chloride with sodium cyanide in the presence of a suitable solvent, followed by hydrolysis to yield the desired product. Another method includes the use of 3-cyanobenzaldehyde, which undergoes a Grignard reaction with methylmagnesium bromide, followed by oxidation to form 3-cyanophenylacetic acid .
Industrial Production Methods: In industrial settings, the production of 3-cyanophenylacetic acid often involves the catalytic hydrogenation of 3-cyanobenzyl cyanide, followed by hydrolysis. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3-cyanophenyl)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-cyanobenzoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the cyano group can yield 3-aminophenylacetic acid, typically using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: 3-Cyanobenzoic acid.
Reduction: 3-Aminophenylacetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
2-(3-Cyanophenyl)acetic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties enhance drug efficacy, particularly for neurological disorders. For instance, it has been explored in the development of tacrine analogs aimed at inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. These analogs demonstrated significant activity and selectivity towards AChE, showcasing the potential of this compound in neuropharmacology .
Biochemical Research
In biochemical studies, this compound plays a vital role in investigating receptor interactions and cellular signaling pathways. Research has highlighted its utility in elucidating mechanisms underlying various diseases, particularly those involving neurotransmitter systems. The compound's ability to interact with specific receptors enables researchers to explore therapeutic targets more effectively .
Drug Formulation
The unique chemical structure of this compound contributes to improved solubility and stability in drug formulations. This characteristic is essential for enhancing bioavailability and patient compliance. Its application in formulating drugs ensures that active compounds remain effective throughout their shelf life and during administration .
Analytical Chemistry
In analytical chemistry, this compound aids in developing methods for detecting and quantifying related substances. It plays a significant role in quality control processes within pharmaceutical manufacturing, ensuring compliance with regulatory standards. The ability to accurately measure concentrations of active ingredients is critical for maintaining product integrity .
Case Studies
- Tacrine Analog Development : A study synthesized new tacrine derivatives using this compound as a precursor. The resulting compounds exhibited high selectivity for AChE inhibition, demonstrating potential as therapeutic agents for Alzheimer's disease .
- Biochemical Pathway Analysis : Research utilizing this compound investigated its effects on signaling pathways related to neurotransmitter release, providing insights into potential treatments for neurodegenerative disorders .
- Drug Stability Studies : Investigations into the stability of drug formulations containing this compound revealed enhanced shelf life and efficacy compared to formulations without this compound .
Comparison with Similar Compounds
- 4-Cyanophenylacetic acid
- 2-Cyanophenylacetic acid
- 3-Aminophenylacetic acid
- 3-Iodophenylacetic acid
Comparison: 2-(3-cyanophenyl)acetic Acid is unique due to the position of the cyano group on the phenyl ring, which influences its reactivity and applications. For example, 4-cyanophenylacetic acid, with the cyano group at the fourth position, exhibits different chemical properties and reactivity patterns. Similarly, 3-aminophenylacetic acid, where the cyano group is replaced by an amino group, shows distinct biological activities .
Biological Activity
2-(3-cyanophenyl)acetic acid, a compound featuring a cyano group attached to a phenyl ring, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its antibacterial, antifungal, anti-inflammatory, and potential anticancer properties, supported by various studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Studies have demonstrated that this compound exhibits significant antibacterial properties. In a comparative analysis of various compounds, it was found to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
Bacterial Strain | MIC (mg/mL) |
---|---|
E. coli | 0.0195 |
Bacillus mycoides | 0.0048 |
Staphylococcus aureus | 0.0048 |
These results suggest that this compound is particularly effective against E. coli and B. mycoides, showcasing its potential as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial effects, this compound has also shown antifungal activity. It was tested against various fungal strains with the following MIC values:
Fungal Strain | MIC (mg/mL) |
---|---|
C. albicans | 0.039 |
Fusarium oxysporum | 0.056 |
These findings indicate that this compound can inhibit the growth of significant fungal pathogens, further supporting its role in antimicrobial therapies .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been highlighted through its inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro studies revealed that it possesses moderate to potent inhibitory effects on COX-2, with IC50 values indicating significant potential for therapeutic applications:
Compound | IC50 (μM) |
---|---|
This compound | 0.06 - 0.09 |
This suggests that it may be beneficial in treating inflammatory conditions without the adverse effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
Emerging research indicates that this compound may also exhibit anticancer properties. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines, although further research is required to elucidate the mechanisms involved. The compound's ability to modulate signaling pathways associated with cancer progression is under investigation .
Case Studies
- Antibacterial Efficacy Study : A study involving the synthesis of various derivatives of phenylacetic acids demonstrated that this compound had superior antibacterial activity compared to other derivatives tested against E. coli and S. aureus .
- Inflammation Model : In a model assessing paw edema in rats induced by carrageenan, treatment with this compound resulted in a significant reduction in paw thickness, indicating its effectiveness as an anti-inflammatory agent .
Properties
IUPAC Name |
2-(3-cyanophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXMNKGBHYVNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364021 | |
Record name | 3-Cyanophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-71-3 | |
Record name | 3-Cyanobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1878-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyanophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-cyanophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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